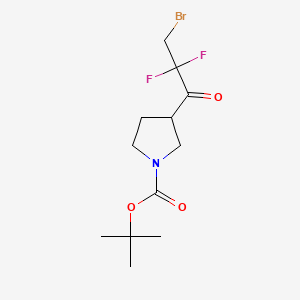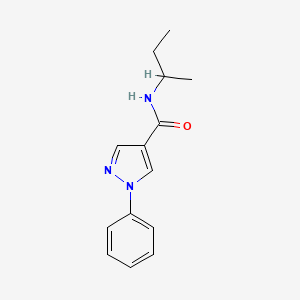![molecular formula C12H17BrO3 B14888139 (2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the bromine atom at the 2-position. Common reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and catalysts like Lewis acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,3AS,7aS)-2-chloro-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one: Similar structure but with a chlorine atom instead of bromine.
(2S,3AS,7aS)-2-iodo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one lies in its specific bromine substitution, which can influence its reactivity and potential applications. The presence of the bromine atom can make the compound more reactive in certain types of chemical reactions, such as nucleophilic substitution, compared to its chlorine or iodine analogs.
Properties
Molecular Formula |
C12H17BrO3 |
|---|---|
Molecular Weight |
289.16 g/mol |
IUPAC Name |
(2'S,3'aS,7'aS)-2'-bromo-7'a-methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one |
InChI |
InChI=1S/C12H17BrO3/c1-11-2-3-12(15-4-5-16-12)7-8(11)6-9(13)10(11)14/h8-9H,2-7H2,1H3/t8-,9+,11+/m1/s1 |
InChI Key |
MFAIKJHUWPYIRT-YWVKMMECSA-N |
Isomeric SMILES |
C[C@]12CCC3(C[C@H]1C[C@@H](C2=O)Br)OCCO3 |
Canonical SMILES |
CC12CCC3(CC1CC(C2=O)Br)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


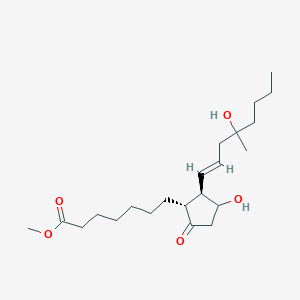
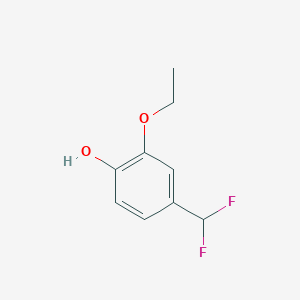

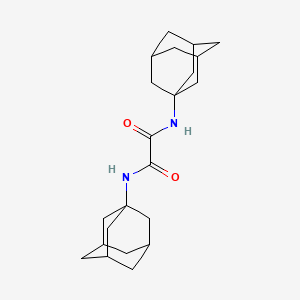
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)

![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)


![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
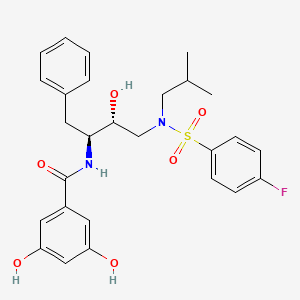
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
